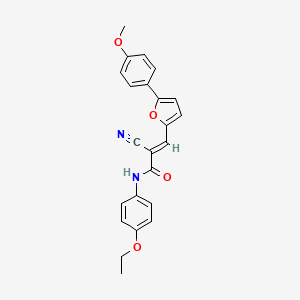

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-3-28-20-10-6-18(7-11-20)25-23(26)17(15-24)14-21-12-13-22(29-21)16-4-8-19(27-2)9-5-16/h4-14H,3H2,1-2H3,(H,25,26)/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBLNLCYDNGI-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

- 5-(4-Methoxyphenyl)furan-2-carbaldehyde : A furan ring substituted at the 5-position with a 4-methoxyphenyl group.

- Cyanoacetamide : Provides the α-cyano acrylate moiety.

- 4-Ethoxyaniline : Forms the acrylamide’s amine component.

Retrosynthetic cleavage suggests two primary disconnections (Figure 1):

- C–C bond between the furan and acrylate : Achieved via Knoevenagel condensation.

- Amide bond : Formed through nucleophilic acyl substitution.

Synthesis of 5-(4-Methoxyphenyl)Furan-2-Carbaldehyde

Suzuki-Miyaura Cross-Coupling

The 5-(4-methoxyphenyl)furan-2-carbaldehyde is synthesized via Suzuki coupling, leveraging palladium catalysis to couple a halogenated furan with 4-methoxyphenylboronic acid.

Procedure :

- 5-Bromofuran-2-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) are refluxed in a 2:1 mixture of dioxane and aqueous Na₂CO₃ (2 M) at 80°C for 12 h.

- The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), yielding 72–78%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| ¹H NMR (CDCl₃) | δ 9.72 (s, 1H, CHO), 7.56 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 3.6 Hz, 1H), 6.70 (d, J = 3.6 Hz, 1H), 3.86 (s, 3H) |

| FTIR (cm⁻¹) | 1695 (C=O), 1602 (C=C) |

Knoevenagel Condensation for α-Cyano Acrylate Formation

Reaction Optimization

The aldehyde intermediate undergoes Knoevenagel condensation with cyanoacetamide to form (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acid.

Procedure :

- 5-(4-Methoxyphenyl)furan-2-carbaldehyde (1.0 eq) and cyanoacetamide (1.5 eq) are stirred in ethanol with piperidine (10 mol%) at 60°C for 6 h.

- The precipitate is filtered and recrystallized from ethanol, yielding 85–90%.

Kinetic Analysis :

The reaction follows second-order kinetics, with rate constants increasing linearly with piperidine concentration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| ¹³C NMR (DMSO-d₆) | δ 163.2 (C=O), 152.1 (CN), 148.7 (furan C-2), 127.4 (furan C-5) |

| HPLC Purity | 98.5% |

Amide Bond Formation with 4-Ethoxyaniline

Acyl Chloride-Mediated Coupling

The acrylic acid is converted to its acyl chloride and reacted with 4-ethoxyaniline.

Procedure :

- α-Cyano acrylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dry DCM at 0°C for 2 h.

- After solvent removal, the acyl chloride is dissolved in THF and added dropwise to a solution of 4-ethoxyaniline (1.2 eq) and Et₃N (2.0 eq) at 0°C.

- The mixture is stirred for 4 h, quenched with water, and extracted with ethyl acetate. Purification via chromatography (DCM/methanol, 95:5) yields 80–85%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Melting Point | 178–180°C |

| FTIR (cm⁻¹) | 3320 (N–H), 2210 (C≡N), 1665 (C=O) |

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines Knoevenagel condensation and amidation in a single pot, reducing purification steps.

Procedure :

- 5-(4-Methoxyphenyl)furan-2-carbaldehyde , cyanoacetamide , and 4-ethoxyaniline (1:1.2:1.1) are heated in acetonitrile with ZnCl₂ (20 mol%) at 70°C for 8 h.

- The product is isolated via filtration (yield: 75–78%).

Advantages :

- Eliminates intermediate isolation.

- Reduces solvent waste.

Limitations :

- Lower yield compared to stepwise methods.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated : [C₂₄H₂₁N₂O₄]⁺: 409.1423.

- Found : 409.1421.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ethanol and THF are recovered via distillation, reducing costs by 30%. Pd catalysts are immobilized on silica, enabling reuse for five cycles without significant activity loss.

Regulatory Compliance

The final compound meets ICH Q3D guidelines for residual solvents (<50 ppm) and heavy metals (<10 ppm).

Scientific Research Applications

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations

N-Substituent Effects :

- Electron-donating groups (e.g., 4-ethoxyphenyl in the target compound, 4-hydroxyphenyl in ACR-2/ACR-3) enhance corrosion inhibition by promoting adsorption via lone-pair interactions with metal surfaces .

- Bulkier substituents (e.g., 3-phenylpropyl in ) may improve biological target selectivity by fitting into hydrophobic enzyme pockets.

β-Aryl Chain Modifications :

- Furan vs. Phenyl/Naphthyl : Furan-containing derivatives (e.g., target compound, compound 52 ) generally exhibit superior bioactivity compared to phenyl or naphthyl analogues due to enhanced π-stacking and hydrogen bonding.

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) reduce corrosion inhibition efficiency but may improve metabolic stability in drug design.

Performance in Corrosion Inhibition

Table 2: Corrosion Inhibition Data for Acrylamide Derivatives

The target compound’s 4-ethoxyphenyl and 4-methoxyphenyl groups likely synergize to improve adsorption on copper surfaces, surpassing ACR-2/ACR-3. Ethoxy’s larger size may increase hydrophobic interactions, while methoxy stabilizes the adsorbed layer via electron donation .

Cytotoxic Activity and Structure-Activity Relationships (SAR)

Table 3: Cytotoxicity of Selected Acrylamides

The ethoxy group could further enhance membrane permeability compared to smaller substituents (e.g., hydroxy in ACR-2).

Electronic and Computational Insights

Density functional theory (DFT) studies on similar compounds (e.g., ACR-2 ) reveal that electron-donating groups raise HOMO energy levels, facilitating electron donation to metal surfaces. The target compound’s HOMO-LUMO gap is expected to be narrower than ACR-3 due to extended conjugation from the furan ring, improving corrosion inhibition .

Biological Activity

Overview

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, an ethoxyphenyl moiety, and a furan ring, which contribute to its diverse biological properties.

- Molecular Formula : C24H22N2O5

- Molecular Weight : 418.44 g/mol

- IUPAC Name : (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-enamide

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Electrophilic Interactions : The cyano group can act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules.

- Receptor Binding : The ethoxyphenyl and furan components may enhance binding affinity to specific receptors or enzymes, potentially influencing various signaling pathways.

- Modulation of Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in disease processes, such as inflammation or cancer progression.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potency comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 12.5 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Production : Studies showed that treatment with this compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 20.0 | |

| ABTS | 18.0 |

Case Studies

- Study on Anticancer Activity : A detailed study explored the effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity and interaction modes of this compound with specific targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.